molecular formula C23H18N2O3 B12211262 (2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12211262
M. Wt: 370.4 g/mol
InChI Key: FRHABIFOPCMXNN-NHDPSOOVSA-N
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Description

(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound with a unique structure that includes a benzylidene group, a pyridinylmethyl group, and a furobenzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the furobenzoxazinone core, followed by the introduction of the benzylidene and pyridinylmethyl groups through condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The benzylidene and pyridinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and potential therapeutic outcomes.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C23H18N2O3/c26-22-18-8-9-20-19(14-25(15-27-20)13-17-7-4-10-24-12-17)23(18)28-21(22)11-16-5-2-1-3-6-16/h1-12H,13-15H2/b21-11-

InChI Key

FRHABIFOPCMXNN-NHDPSOOVSA-N

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CN=CC=C5

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CN=CC=C5

Origin of Product

United States

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